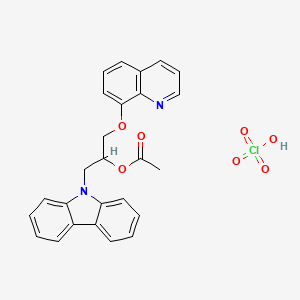
1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate has been found to have potential applications in various scientific research fields. It has been studied for its anticancer properties, as it has been shown to induce apoptosis in cancer cells. Additionally, it has been studied for its potential use as a fluorescent probe for detecting DNA damage.
Mechanism of Action
The mechanism of action of 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by activating the caspase pathway. Additionally, it has been suggested that the compound may interact with DNA to induce its fluorescence.
Biochemical and Physiological Effects:
Studies have shown that 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate can induce apoptosis in cancer cells, making it a potential anticancer agent. It has also been shown to have potential as a fluorescent probe for detecting DNA damage. However, further research is needed to fully understand the biochemical and physiological effects of this compound.
Advantages and Limitations for Lab Experiments
One advantage of using 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate in lab experiments is its potential as a fluorescent probe for detecting DNA damage. Additionally, its potential as an anticancer agent makes it a promising compound for further research. However, its mechanism of action is not fully understood, and further research is needed to fully understand its biochemical and physiological effects.
Future Directions
There are several future directions for research on 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate. One potential direction is to further investigate its anticancer properties and explore its potential as a cancer treatment. Additionally, research could focus on further understanding the compound's mechanism of action and its interactions with DNA. Finally, research could explore the potential of this compound as a fluorescent probe for detecting DNA damage in vivo.
Synthesis Methods
The synthesis method for 1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate involves the reaction of carbazole and 8-hydroxyquinoline in the presence of a base to form a carbazole-quinoline intermediate. This intermediate is then reacted with 2-bromo-1-(3-chloropropoxy)propane in the presence of a palladium catalyst to form the final product.
properties
IUPAC Name |
(1-carbazol-9-yl-3-quinolin-8-yloxypropan-2-yl) acetate;perchloric acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O3.ClHO4/c1-18(29)31-20(17-30-25-14-6-8-19-9-7-15-27-26(19)25)16-28-23-12-4-2-10-21(23)22-11-3-5-13-24(22)28;2-1(3,4)5/h2-15,20H,16-17H2,1H3;(H,2,3,4,5) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKPIKYVMVVZICS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC(CN1C2=CC=CC=C2C3=CC=CC=C31)COC4=CC=CC5=C4N=CC=C5.OCl(=O)(=O)=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23ClN2O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
510.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(9H-carbazol-9-yl)-3-(quinolin-8-yloxy)propan-2-yl acetate perchlorate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(3-(2-methylpiperidin-1-yl)-3-oxopropyl)benzo[d]isothiazol-3(2H)-one 1,1-dioxide](/img/structure/B2855816.png)


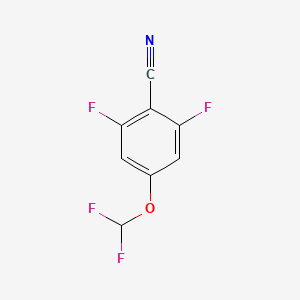

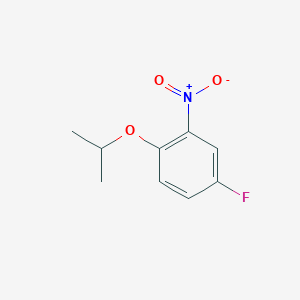
![1-isopentyl-3,9-dimethyl-7-(2-methylallyl)-1,4-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2855824.png)
![5H-Cyclopenta[c]pyridin-7(6H)-one hydrochloride](/img/structure/B2855826.png)
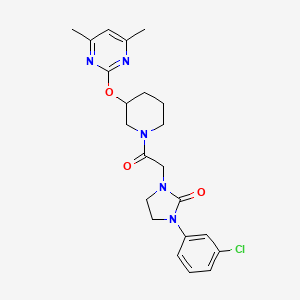

![[2-[4-(4-bromophenyl)-5-cyano-2-cyclopropyl-2-hydroxy-3-(4-methylpyridin-1-ium-1-yl)-3,4-dihydro-1H-pyridin-6-yl]-2-cyanoethenylidene]azanide](/img/structure/B2855830.png)

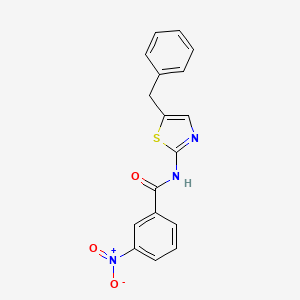
![(1S,6R,8S)-8-Phenyl-3-azabicyclo[4.2.0]octane;hydrochloride](/img/structure/B2855836.png)